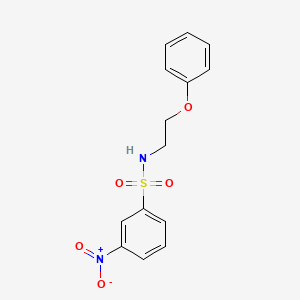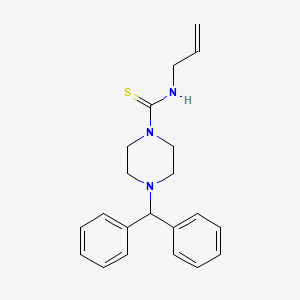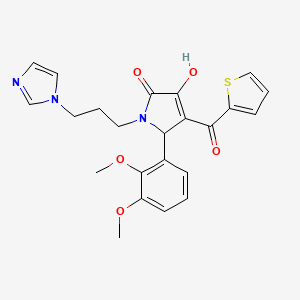![molecular formula C26H22N4OS B3990023 1-(4-METHYLPHENYL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B3990023.png)
1-(4-METHYLPHENYL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE
Overview
Description
1-(4-METHYLPHENYL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a triazinoindole core structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE likely involves multiple steps, including the formation of the triazinoindole core and subsequent functionalization. Typical reaction conditions might include:
Formation of the triazinoindole core: This could involve cyclization reactions under acidic or basic conditions.
Functionalization: Introduction of the 4-methylphenyl and phenylethyl groups might be achieved through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE may undergo various chemical reactions, including:
Oxidation: To introduce or modify functional groups.
Reduction: To alter the oxidation state of the compound.
Substitution: To replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-METHYLPHENYL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: To inhibit or activate their function.
Interference with cellular processes: Such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 1-(4-METHYLPHENYL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE might include other triazinoindole derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and the resulting biological activities or chemical properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4OS/c1-18-11-13-20(14-12-18)23(31)17-32-26-27-25-24(28-29-26)21-9-5-6-10-22(21)30(25)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUSEMPFHYISKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3989965.png)

![N-[2-(2-chloro-4-nitroanilino)ethyl]-2-piperidin-1-ylacetamide](/img/structure/B3989973.png)
![4-[4-(4-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one](/img/structure/B3989976.png)
![2-{2-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B3989979.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B3989990.png)



![2-[(4-acetyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B3990033.png)

![N-ethyl-2,6-dimethoxy-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]nicotinamide](/img/structure/B3990041.png)
![METHYL 2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B3990046.png)
